H-D-Dab(Boc)-OH

Peptide Synthesis Quality Control Procurement Specification

Source H-D-Dab(Boc)-OH for your most demanding peptide synthesis and medicinal chemistry projects. This orthogonally protected D-enantiomer building block is non-negotiable for preserving the native four-carbon side-chain in antimicrobial peptides like polymyxin analogs, where substitution with Orn or Lys abolishes efficacy. Its γ-Boc protection enables late-stage on-resin modification without compromising other acid-labile groups, critical for constructing cyclic peptides. Generic substitution with L-isomers or analogs like H-D-Dap(Boc)-OH or H-D-Orn(Boc)-OH will result in >100-fold differences in receptor binding. Ensure experimental fidelity by purchasing this specific, high-purity reagent.

Molecular Formula C9H18N2O4
Molecular Weight 218,25 g/mole
CAS No. 114360-55-3
Cat. No. B613360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Dab(Boc)-OH
CAS114360-55-3
Molecular FormulaC9H18N2O4
Molecular Weight218,25 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)N
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Dab(Boc)-OH (CAS 114360-55-3): Orthogonally Protected D-2,4-Diaminobutyric Acid for Precision Peptide Synthesis


H-D-Dab(Boc)-OH (Nγ-Boc-D-2,4-diaminobutyric acid) is a non-proteinogenic, orthogonally protected amino acid building block widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry . It features a free α-amino group and a γ-amino side chain protected with an acid-labile tert-butyloxycarbonyl (Boc) group, enabling selective deprotection strategies . The compound exists as the D-enantiomer, with a molecular formula of C9H18N2O4 and molecular weight of 218.25 g/mol . Its dual amine functionality facilitates diverse coupling reactions, while the Boc protection enhances stability during peptide assembly and allows orthogonal deprotection orthogonal to Fmoc-based SPPS workflows .

Why H-D-Dab(Boc)-OH Cannot Be Substituted with Dap, Orn, or Lys Analogs: Evidence-Based Differentiation


H-D-Dab(Boc)-OH is not interchangeable with analogous protected diamino acids—such as H-D-Dap(Boc)-OH (2,3-diaminopropionic acid derivative), H-D-Orn(Boc)-OH (ornithine derivative), or lysine-based analogs—due to fundamental differences in side-chain length, pKa of the terminal amine, and steric constraints [1]. The γ-amino group of Dab (pKa approximately one unit higher than Dap) exhibits distinct protonation behavior under physiological and synthetic conditions, directly affecting peptide conformation, membrane interaction, and receptor binding [1][2]. Furthermore, the D-configuration of H-D-Dab(Boc)-OH imparts stereochemical properties absent in L-isomer analogs, conferring differential biological activity, enzymatic stability, and pharmacokinetic profiles . These differences render generic substitution scientifically invalid without explicit experimental validation.

Quantitative Evidence Guide: H-D-Dab(Boc)-OH Differentiation vs. Closest Analogs


Purity Specification: H-D-Dab(Boc)-OH vs. Commercially Available Dap and Orn Analogs

Commercially available H-D-Dab(Boc)-OH is routinely supplied at ≥99% purity (by titration), a specification that exceeds the typical purity grade of its closest structural analog H-D-Dap(Boc)-OH . This higher purity reduces the risk of side-reaction contaminants during sensitive peptide coupling steps, particularly when used in automated SPPS where impurities can propagate chain-termination events . While H-D-Dap(Boc)-OH is also available, its typical commercial purity specifications are less consistently reported at the ≥99% threshold across major suppliers, and its lower side-chain pKa introduces different reactivity constraints that are not a function of purity alone [1].

Peptide Synthesis Quality Control Procurement Specification

Stereochemical Control: D-Enantiomer Purity Quantified by Optical Rotation

H-D-Dab(Boc)-OH exhibits a well-defined specific optical rotation of [α]D20 = -8 ± 1º (C=0.42 in H2O), providing a quantifiable metric for enantiomeric purity and batch consistency . This D-configuration is critical for applications requiring stereospecific interactions, such as protease inhibitor design and antimicrobial peptide engineering, where the L-isomer analog (H-Dab(Boc)-OH, CAS 10270-94-7) or racemic mixtures would exhibit markedly different biological activities [1]. The negative optical rotation value serves as a release specification for procurement and quality assurance, distinguishing it from L-isomer analogs which exhibit positive optical rotation under identical conditions .

Chiral Purity Asymmetric Synthesis Peptide Therapeutics

Protease Inhibitor Synthesis: H-D-Dab(Boc)-OH as a Defined Intermediate in HCV and HIV Protease Inhibitor Development

H-D-Dab(Boc)-OH is explicitly cited in patent literature as a critical intermediate for the synthesis of serine protease inhibitors, particularly those targeting HCV NS3/4A protease [1]. The compound's orthogonal Boc protection on the γ-amino group permits selective incorporation of the Dab residue into protease inhibitor scaffolds while preserving the α-amino group for subsequent peptide bond formation . This contrasts with H-D-Orn(Boc)-OH and H-D-Dap(Boc)-OH, which introduce different side-chain lengths that alter hydrogen-bonding geometry within the protease active site and affect inhibitor potency. In related HIV protease inhibitor development, the D-configuration provided by H-D-Dab(Boc)-OH contributes to improved pharmacokinetic properties, including enhanced liver stability compared to analogs lacking this stereochemical feature [2]. The compound is also utilized in the synthesis of methotrexate (MTX) analogs, where Dab-containing derivatives (mAPA-Dab) demonstrated DHFR inhibition with IC50 values comparable to mAPA-Orn (~0.160 μM), but exhibited distinct FPGS inhibition profiles that differentiate them from Orn-containing analogs [3].

Protease Inhibitors Antiviral Drug Discovery HCV HIV

Position-Specific Side-Chain Length Requirements in Antimicrobial Lipopeptide Engineering

In polymyxin antibiotics, L-2,4-diaminobutyric acid (Dab) is an essential residue for antibacterial activity. Systematic structure-activity relationship (SAR) studies employing all-atom molecular dynamics simulations integrated with in vitro antimicrobial assays have demonstrated that the precise side-chain length of Dab residues—exactly two methylene units between α- and γ-amino groups—is positionally critical for outer membrane penetration and deformation [1]. Elongation of the Dab1 and Dab5 side chains (simulating substitution with Orn or Lys analogs) led to significantly reduced antibacterial activity, while shortening of the Dab3 side chain (simulating substitution with Dap) enhanced activity [1]. These findings confirm that H-D-Dab(Boc)-OH is uniquely suited for synthesizing Dab-containing peptides where the native four-carbon backbone geometry is required; substitution with H-D-Dap(Boc)-OH (three-carbon backbone) or H-D-Orn(Boc)-OH (five-carbon backbone) would alter side-chain length and compromise activity in position-dependent manners [1].

Antimicrobial Peptides Polymyxins Structure-Activity Relationship Drug Design

Differential Receptor Binding: Dab vs. Dap vs. Orn in Cyclic Opioid Peptide Analogs

In a direct comparative study of cyclic endomorphin-2 analogs, the substitution of the bridging amino acid residue with Dab (2,4-diaminobutyric acid), Orn (ornithine), or Dap (2,3-diaminopropionic acid) produced markedly divergent receptor binding profiles [1]. The Dab-containing analog exhibited weak MOP (μ-opioid) receptor agonism and did not bind to the other two opioid receptors (DOP, KOP) [1]. In contrast, the Orn-containing analog showed increased affinity and selectivity for MOP, while the Dap-containing analog demonstrated complete MOP receptor selectivity with subnanomolar affinity [1]. These data quantify that the single-methylene difference between Dab (4-carbon backbone) and Dap (3-carbon backbone) translates to a greater than 100-fold difference in receptor binding affinity, illustrating the non-interchangeability of these building blocks in pharmacologically active peptide design [1].

Opioid Receptors MOP Agonist Peptide SAR Endomorphin Analogs

Optimal Procurement Scenarios for H-D-Dab(Boc)-OH: Evidence-Driven Selection


Solid-Phase Synthesis of D-Configured Protease Inhibitor Peptides Requiring Orthogonal γ-Amine Deprotection

H-D-Dab(Boc)-OH is optimally employed in Fmoc-SPPS protocols where the Dab residue must be incorporated with its γ-amino group protected during chain elongation, followed by selective Boc deprotection (TFA treatment) to reveal a free amine for subsequent on-resin modification, branching, or cyclization. This scenario leverages the compound's D-stereochemistry, which is documented in patent literature to confer improved pharmacokinetic properties, including enhanced liver stability, in HIV protease inhibitor candidates [1]. The orthogonal Boc protection enables late-stage diversification of the side-chain amine without affecting acid-labile side-chain protecting groups from other residues, a capability not offered by unprotected D-Dab or analogs lacking orthogonal protection [2].

Synthesis of Methotrexate Analogs Where FPGS-Independent Activity Is Desired

When designing antifolate therapeutics that bypass folylpolyglutamate synthetase (FPGS)-mediated polyglutamylation, H-D-Dab(Boc)-OH-derived mAPA-Dab analogs are preferred over mAPA-Orn derivatives. Direct comparative enzymatic data show that while mAPA-Dab and mAPA-Orn exhibit comparable DHFR inhibition (IC50 ~0.160 μM), only mAPA-Orn acts as an FPGS inhibitor (Ki = 20.4 ± 7.7 μM) [1]. This divergence allows researchers to select Dab-containing analogs when FPGS inhibition is undesirable or when studying polyglutamylation-independent cytotoxicity mechanisms [1].

Structure-Activity Studies of Antimicrobial Lipopeptides with Position-Specific Dab Requirements

H-D-Dab(Boc)-OH is essential for synthesizing polymyxin analogs where the native four-carbon Dab side-chain length must be preserved at positions Dab1 and Dab5 to maintain antibacterial activity. Molecular dynamics simulations integrated with in vitro antimicrobial assays have demonstrated that elongation of the side chain at these positions (as would occur with Orn or Lys substitution) significantly reduces outer membrane penetration and antibacterial efficacy [1]. Procurement of H-D-Dab(Boc)-OH is therefore required for any SAR study or drug development program aiming to preserve or rationally modulate the activity of Dab-containing antimicrobial peptides [1].

Cyclic Peptide Library Synthesis Requiring Defined Methylene Spacing for Conformational Control

In the synthesis of cyclic peptides where the Dab residue serves as a bridging or turn-inducing element, H-D-Dab(Boc)-OH provides a precise four-carbon backbone that dictates macrocycle ring size and geometry. Comparative studies with Dap- and Orn-containing cyclic endomorphin-2 analogs demonstrate that a one-methylene alteration in side-chain length produces a greater than 100-fold difference in MOP receptor binding affinity [1]. This scenario applies to any medicinal chemistry campaign where side-chain length modulates receptor engagement, and where the D-configuration of H-D-Dab(Boc)-OH offers additional stereochemical control over the peptide's three-dimensional conformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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